molecular formula C16H21N3O3 B2791238 N-(1-cyanocyclopentyl)-2-[(2,4-dimethoxyphenyl)amino]acetamide CAS No. 1181547-82-9

N-(1-cyanocyclopentyl)-2-[(2,4-dimethoxyphenyl)amino]acetamide

Cat. No.: B2791238
CAS No.: 1181547-82-9
M. Wt: 303.362
InChI Key: ZFUBIGGUEMHQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2-[(2,4-dimethoxyphenyl)amino]acetamide is a synthetic organic compound that features a cyanocyclopentyl group and a dimethoxyphenylamino group attached to an acetamide backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-[(2,4-dimethoxyphenyl)amino]acetamide typically involves the following steps:

    Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.

    Attachment of the dimethoxyphenylamino group: This step involves the reaction of 2,4-dimethoxyaniline with an appropriate acylating agent to form the amide bond.

    Final assembly: The intermediate compounds are then coupled under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Conversion of the nitrile to primary amine.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[(2,4-dimethoxyphenyl)amino]acetamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications if found to have biological activity.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclopentyl)-2-[(2,4-dimethoxyphenyl)amino]acetamide: can be compared with other acetamide derivatives or compounds with similar functional groups.

    This compound: may be unique in its specific combination of functional groups, which could confer distinct biological or chemical properties.

Uniqueness

  • The presence of both a cyanocyclopentyl group and a dimethoxyphenylamino group may provide unique steric and electronic properties, potentially leading to novel interactions with biological targets or unique chemical reactivity.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2,4-dimethoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-21-12-5-6-13(14(9-12)22-2)18-10-15(20)19-16(11-17)7-3-4-8-16/h5-6,9,18H,3-4,7-8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUBIGGUEMHQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCC(=O)NC2(CCCC2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.